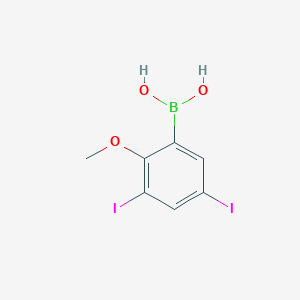

3,5-Diiodo-2-methoxyphenylboronic acid

Description

The exact mass of the compound 3,5-Diiodo-2-methoxyphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Diiodo-2-methoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Diiodo-2-methoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-diiodo-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BI2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXUCKYNVDXHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC)I)I)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BI2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584797 | |

| Record name | (3,5-Diiodo-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-59-7 | |

| Record name | (3,5-Diiodo-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1072951-59-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Diiodo-2-methoxyphenylboronic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic route to 3,5-diiodo-2-methoxyphenylboronic acid, a valuable building block in contemporary organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. This document delves into the strategic considerations underpinning the chosen synthetic pathway, detailed experimental protocols, and the mechanistic principles governing each transformation. The synthesis is presented as a multi-step process commencing from readily available starting materials, emphasizing practical execution, safety, and purification strategies.

Introduction and Strategic Overview

3,5-Diiodo-2-methoxyphenylboronic acid is a key synthetic intermediate characterized by a highly functionalized aromatic core. The presence of two iodine atoms offers versatile handles for subsequent cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, while the boronic acid moiety serves as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. The ortho-methoxy group provides steric and electronic influence that can be exploited in downstream transformations.

The synthetic strategy outlined herein is a three-step sequence designed for efficiency and regiochemical control, starting from the readily available and inexpensive 2-methoxyphenol (guaiacol). The core logic of this pathway is as follows:

-

Electrophilic Di-iodination: Introduction of two iodine atoms onto the aromatic ring of 2-methoxyphenol. The hydroxyl and methoxy groups act as powerful ortho-, para-directing groups, facilitating the selective installation of iodine at the 3 and 5 positions.

-

O-Methylation: Conversion of the phenolic hydroxyl group to a second methoxy group to furnish 1,2-dimethoxy-3,5-diiodobenzene. This step is crucial to prevent interference of the acidic phenolic proton in the subsequent organometallic reaction.

-

Directed Ortho-Lithiation and Borylation: Exploiting the directing ability of the methoxy group at the 2-position to achieve regioselective lithiation at the ortho-position (C2), followed by quenching with a trialkyl borate to generate the desired boronic acid.

This strategic approach ensures a high degree of regiocontrol and leverages well-established, high-yielding transformations in organic synthesis.

Mechanistic Principles

A thorough understanding of the underlying reaction mechanisms is paramount for successful execution and troubleshooting.

Electrophilic Aromatic Iodination

The di-iodination of 2-methoxyphenol is an electrophilic aromatic substitution (SEAr) reaction. The hydroxyl and methoxy groups are strong activating and ortho, para-directing groups due to their ability to donate electron density to the aromatic ring via resonance. In this case, the positions ortho and para to the powerful hydroxyl group are most activated. The position between the two activating groups is sterically hindered. Therefore, iodination is directed to the positions para (5-position) and ortho (3-position) to the hydroxyl group.

The reaction typically proceeds through the in-situ generation of an electrophilic iodine species (I+) from molecular iodine in the presence of an oxidizing agent or a base.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. In the final step of our synthesis, the methoxy group at the 2-position of 1,2-dimethoxy-3,5-diiodobenzene acts as a directing metalation group (DMG). The heteroatom of the DMG coordinates to the lithium atom of an organolithium reagent, such as n-butyllithium (n-BuLi). This pre-coordination brings the strong base in close proximity to the ortho-proton, leading to its selective abstraction and the formation of an aryllithium intermediate.[1] This intermediate can then be trapped with an electrophile, in this case, a trialkyl borate.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Organolithium reagents are pyrophoric and must be handled under an inert atmosphere.

Step 1: Synthesis of 3,5-Diiodo-2-methoxyphenol

This protocol is adapted from procedures for the iodination of activated aromatic rings.

Materials:

-

2-Methoxyphenol (Guaiacol)

-

Iodine (I2)

-

Potassium Iodide (KI)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl, concentrated)

-

Sodium Thiosulfate (Na2S2O3)

-

Deionized Water

-

Ethanol

-

Diethyl Ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyphenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq in deionized water).

-

In a separate beaker, prepare a solution of iodine (2.2 eq) and potassium iodide (2.5 eq) in deionized water.

-

Slowly add the iodine/potassium iodide solution to the stirred solution of 2-methoxyphenol at room temperature. The reaction mixture will turn dark.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate will form.

-

Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

-

To remove excess iodine, wash the crude product with a saturated aqueous solution of sodium thiosulfate until the color of the filtrate is clear.

-

Wash the product again with cold deionized water.

-

Recrystallize the crude product from a mixture of ethanol and water to afford pure 3,5-diiodo-2-methoxyphenol as a solid.

Data Presentation:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Typical Yield |

| 3,5-Diiodo-2-methoxyphenol | C7H6I2O2 | 375.93 | Off-white to pale yellow solid | 85-95% |

Step 2: Synthesis of 1,2-Dimethoxy-3,5-diiodobenzene

Materials:

-

3,5-Diiodo-2-methoxyphenol

-

Dimethyl Sulfate (DMS) or Methyl Iodide (MeI)

-

Potassium Carbonate (K2CO3)

-

Acetone or Acetonitrile

-

Deionized Water

-

Ethyl Acetate

Procedure:

-

To a solution of 3,5-diiodo-2-methoxyphenol (1.0 eq) in acetone or acetonitrile, add potassium carbonate (2.0 eq).

-

To this stirred suspension, add dimethyl sulfate or methyl iodide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, filter off the inorganic salts and wash with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,2-dimethoxy-3,5-diiodobenzene. The product can be further purified by column chromatography on silica gel if necessary.

Data Presentation:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Typical Yield |

| 1,2-Dimethoxy-3,5-diiodobenzene | C8H8I2O2 | 389.95 | White to off-white solid | 90-98% |

Step 3: Synthesis of 3,5-Diiodo-2-methoxyphenylboronic acid

This protocol is based on the principles of directed ortho-lithiation followed by borylation.[2]

Materials:

-

1,2-Dimethoxy-3,5-diiodobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl Borate

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (1 M aqueous solution)

-

Diethyl Ether

-

Hexanes

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a rubber septum.

-

Under a nitrogen atmosphere, dissolve 1,2-dimethoxy-3,5-diiodobenzene (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

In a separate flame-dried flask under nitrogen, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool to -78 °C.

-

Transfer the aryllithium solution to the triisopropyl borate solution via a cannula, keeping the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of diethyl ether and hexanes to afford 3,5-diiodo-2-methoxyphenylboronic acid.

Data Presentation:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Typical Yield |

| 3,5-Diiodo-2-methoxyphenylboronic acid | C7H7BI2O3 | 403.75 | 1072951-59-7 | White to off-white solid | 60-75% |

Visualization of the Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram.

Caption: Synthetic route to 3,5-diiodo-2-methoxyphenylboronic acid.

The logical flow of the directed ortho-metalation and subsequent borylation step is illustrated below.

Caption: Key steps in the final transformation.

Characterization and Purity Assessment

The identity and purity of the final product, as well as the intermediates, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and to confirm the regiochemistry of the substitutions.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Melting Point: A sharp melting point range is indicative of high purity.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting and Optimization

-

Low Yield in Step 1: Incomplete iodination can be addressed by increasing the reaction time or using a slight excess of the iodinating reagent. Ensure the starting material is fully dissolved in the basic solution.

-

Incomplete Methylation in Step 2: If starting material remains, the reaction time can be extended, or an additional portion of the methylating agent and base can be added.

-

Low Yield in Step 3: This step is highly sensitive to moisture and air. Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere. The quality of the n-butyllithium is also crucial. Titration of the n-BuLi solution prior to use is recommended.

Conclusion

The synthesis of 3,5-diiodo-2-methoxyphenylboronic acid presented in this guide is a logical and practical route for accessing this valuable synthetic building block. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce this compound in good yield and high purity. The versatility of the iodo and boronic acid functionalities makes this molecule a powerful tool for the construction of novel compounds in drug discovery and materials science.

References

-

Al-Zoubi, R. M., et al. (2020). Ortho-Iodobiphenylboronic Acid Derivatives via Metal-Iodine Exchange: Synthesis, X-ray, Biological and Catalytic Activities. ResearchGate. [Link]

- Clayden, J. (2004). In Chemistry of Organolithium Compounds (Vol. 1, pp. 495–646). Wiley.

-

Holch, R., & Culbertson, J. B. (1940). Iodination of Anisole. UNI ScholarWorks. [Link]

- Snieckus, V. (1990). Directed ortho metalation. User's guide. Chemical Reviews, 90(6), 879-933.

-

Wikipedia contributors. (2023, December 28). Directed ortho metalation. In Wikipedia, The Free Encyclopedia. [Link]

-

GlobalChemMall. (n.d.). (3,5-diiodo-2-methoxyphenyl)boronic acid. [Link]

-

Al-Zoubi, R. M. (2024). 2,3‐Diiodo‐6‐methoxyphenylboronic acid 19 via Directed Metal‐Iodine.... ResearchGate. [Link]

Sources

Introduction: The Critical Role of Solubility in the Application of 3,5-Diiodo-2-methoxyphenylboronic acid

An In-depth Technical Guide on the Solubility of 3,5-Diiodo-2-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

3,5-Diiodo-2-methoxyphenylboronic acid is a specialized arylboronic acid with significant potential in organic synthesis and pharmaceutical development.[1][2][3] Its highly substituted phenyl ring makes it a valuable building block for creating complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[4] The success of these synthetic transformations, as well as the formulation of any resulting biologically active compounds, is fundamentally dependent on the solubility of this starting material in various solvent systems.[5][6]

A comprehensive understanding of the solubility profile of 3,5-Diiodo-2-methoxyphenylboronic acid is therefore not merely an academic exercise but a critical prerequisite for its effective utilization. Solubility dictates the choice of reaction medium, influences reaction kinetics and yield, and is a key parameter in purification and formulation processes.[5][7] This guide provides a detailed exploration of the factors governing the solubility of arylboronic acids, offers a robust experimental protocol for determining the solubility of the title compound, and explains the underlying principles that inform these methodologies.

Anticipated Solubility Profile of 3,5-Diiodo-2-methoxyphenylboronic acid: An Analysis Based on Structural Analogs

The parent compound, phenylboronic acid, serves as a useful starting point. It is generally soluble in polar organic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone).[7][8][9] Its solubility is moderate in chlorinated solvents like chloroform and very low in nonpolar hydrocarbon solvents.[7][9]

The substituents on the phenyl ring of 3,5-Diiodo-2-methoxyphenylboronic acid—two iodine atoms and a methoxy group—will significantly modulate this baseline solubility.

-

Iodine Atoms: The two bulky and lipophilic iodine atoms are expected to decrease the compound's polarity. This will likely reduce its solubility in polar solvents, especially water, and enhance its solubility in nonpolar organic solvents.

-

Methoxy Group: The methoxy group at the 2-position introduces a degree of polarity and the potential for hydrogen bonding. This may slightly counteract the effect of the iodine atoms, potentially improving solubility in moderately polar solvents. The ortho-position of the methoxy group relative to the boronic acid moiety could also lead to intramolecular hydrogen bonding, which can affect the crystal lattice energy and, consequently, the solubility. Studies on isomers of isobutoxyphenylboronic acid have shown that the ortho-isomer has significantly higher solubility than the meta and para isomers, a phenomenon attributed to structural differences.[4]

Table 1: Predicted Qualitative Solubility of 3,5-Diiodo-2-methoxyphenylboronic acid in Common Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Very Low | The two large, nonpolar iodine atoms are expected to dominate, leading to poor solvation by highly polar, protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polarity of these solvents should effectively solvate the methoxy and boronic acid groups, while their organic character can accommodate the diiodo-phenyl core. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Moderate to High | Ethers are generally good solvents for boronic acids.[8][9] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The lipophilic nature of the diiodo-phenyl ring suggests good solubility in these solvents. |

| Hydrocarbons | Hexane, Toluene | Low | Despite the lipophilic iodine atoms, the polarity of the boronic acid and methoxy groups will likely limit solubility in nonpolar hydrocarbons. |

Challenges in Determining Boronic Acid Solubility: The Boroxine Equilibrium

A significant challenge in accurately determining the solubility of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[4][9] This is a reversible equilibrium that is influenced by factors such as temperature, solvent, and the presence of water.

Caption: Equilibrium between a boronic acid and its corresponding boroxine.

Boroxines typically exhibit different solubility characteristics from their corresponding boronic acids.[9] The formation of boroxines during solubility experiments can lead to inconsistent and erroneous results. Therefore, it is crucial to employ experimental protocols that minimize or account for this equilibrium.

Experimental Protocol for the Determination of Solubility

The following protocol describes a robust method for determining the solubility of 3,5-Diiodo-2-methoxyphenylboronic acid using a gravimetric method. This method is straightforward and allows for the direct measurement of the amount of dissolved solute.

Materials and Equipment

-

3,5-Diiodo-2-methoxyphenylboronic acid (high purity, >97%)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Evaporation apparatus (e.g., rotary evaporator or vacuum oven)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,5-Diiodo-2-methoxyphenylboronic acid to a series of vials, each containing a known volume (e.g., 2 mL) of a different solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe.

-

Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the pre-weighed vial under reduced pressure or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

The mass of the dissolved solid is the difference between the final and initial weights of the vial.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant withdrawn (mL)

-

Perform each measurement in triplicate to ensure reproducibility and calculate the mean and standard deviation.

-

Sources

Stability of 3,5-Diiodo-2-methoxyphenylboronic Acid Under Reaction Conditions: An In-depth Technical Guide

This guide provides a comprehensive analysis of the stability of 3,5-Diiodo-2-methoxyphenylboronic acid, a crucial building block in modern synthetic chemistry, particularly in the realm of cross-coupling reactions for pharmaceutical and materials science applications. This document will delve into the intrinsic factors governing its stability and the extrinsic parameters that can influence its decomposition under typical reaction conditions. By understanding these principles, researchers can optimize reaction protocols to maximize yield and minimize impurity formation.

Introduction: The Dichotomy of Reactivity and Stability in Arylboronic Acids

Arylboronic acids are indispensable reagents in organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Their utility stems from a delicate balance: they must be reactive enough to participate in the catalytic cycle but stable enough to withstand the reaction conditions until transmetalation occurs. The stability of an arylboronic acid is not an absolute property but is highly dependent on its substitution pattern and the reaction environment.

3,5-Diiodo-2-methoxyphenylboronic acid presents a unique case study. The presence of an ortho-methoxy group and two meta-iodo substituents introduces a combination of steric and electronic effects that significantly impact the stability of the C-B bond. This guide will explore the key decomposition pathways for this molecule and provide actionable strategies for its effective use.

Core Concepts in Arylboronic Acid Stability

Before focusing on the specific case of 3,5-Diiodo-2-methoxyphenylboronic acid, it is essential to understand the common decomposition pathways that affect arylboronic acids in general.

Protodeboronation: The Prevalent Side Reaction

Protodeboronation is the most common decomposition pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This undesired side reaction leads to the formation of the corresponding arene as a byproduct, reducing the efficiency of the desired cross-coupling. The general mechanism for protodeboronation is influenced by several factors, most notably pH.[2][3]

Under basic conditions, which are typical for Suzuki-Miyaura couplings, the boronic acid exists in equilibrium with its more nucleophilic boronate form (Ar-B(OH)3-).[4] This species is more susceptible to electrophilic attack by a proton source, which is often water or an alcohol solvent. The rate of protodeboronation is highly dependent on the electronic nature of the aryl group. Electron-donating groups tend to accelerate the reaction, while electron-withdrawing groups can have a more complex, V-shaped rate profile depending on the specific mechanism at play.[2][3]

Oxidation

Arylboronic acids can be susceptible to oxidation, leading to the formation of phenols. This process can be mediated by residual oxygen in the reaction mixture or by certain oxidizing agents. While less common than protodeboronation under carefully degassed reaction conditions, it can be a significant side reaction, particularly at elevated temperatures. The mechanism of oxidation can be complex, sometimes involving radical pathways.

Boroxine Formation

In the solid state or in non-aqueous, aprotic solvents, arylboronic acids can undergo dehydration to form cyclic trimers known as boroxines.[5][6][7] This is an equilibrium process, and the presence of water will shift the equilibrium back towards the monomeric boronic acid.[8] While boroxines are generally competent coupling partners in Suzuki-Miyaura reactions, their formation can complicate stoichiometry and reaction kinetics. The equilibrium between the boronic acid and the boroxine is influenced by solvent, temperature, and the concentration of water.[8]

Stability Profile of 3,5-Diiodo-2-methoxyphenylboronic Acid

The unique substitution pattern of 3,5-Diiodo-2-methoxyphenylboronic acid dictates its stability profile. The interplay of the ortho-methoxy and meta-iodo groups must be carefully considered.

Electronic Effects

-

Ortho-Methoxy Group: The methoxy group is electron-donating through resonance and electron-withdrawing through induction. Being in the ortho position, its steric bulk can also influence the geometry and reactivity of the boronic acid moiety. The electron-donating nature of the methoxy group can potentially increase the susceptibility of the molecule to protodeboronation.[9]

-

Meta-Iodo Groups: The two iodine atoms are electron-withdrawing through induction and weakly electron-donating through resonance. Their primary effect is to decrease the electron density on the aromatic ring, which can influence the rate of protodeboronation. Electron-deficient arylboronic acids can undergo rapid base-mediated decomposition.[2][3][4]

Steric Effects

The ortho-methoxy group provides significant steric hindrance around the boronic acid functionality. This steric bulk can hinder the approach of reactants and catalysts, potentially slowing down both the desired cross-coupling reaction and undesired decomposition pathways.

Predicted Stability under Reaction Conditions

Based on the above considerations, the stability of 3,5-Diiodo-2-methoxyphenylboronic acid under typical Suzuki-Miyaura conditions can be predicted as follows:

-

pH: The molecule is expected to be most stable at a slightly acidic to neutral pH.[9] Under the strongly basic conditions often employed in Suzuki-Miyaura reactions, the formation of the boronate species will increase its susceptibility to protodeboronation.

-

Temperature: As with most arylboronic acids, stability is expected to decrease with increasing temperature. Thermal decomposition, including protodeboronation, will be more pronounced at elevated temperatures.

-

Catalyst and Base: The choice of palladium catalyst and base can significantly impact stability. Certain palladium complexes and strong bases may accelerate decomposition. For instance, some studies have shown that potassium carbonate can promote deboronation of ortho-substituted arylboronic acids.[9]

-

Solvent: The presence of water in the solvent system is a critical factor. While often necessary for the Suzuki-Miyaura reaction, water is also a key reagent in protodeboronation.[10][11][12] The use of aprotic solvents may favor the formation of the corresponding boroxine.

Experimental Protocols for Stability Assessment

To empirically determine the stability of 3,5-Diiodo-2-methoxyphenylboronic acid, a series of controlled experiments should be conducted.

General Experimental Setup

A typical experimental setup would involve dissolving the boronic acid in a chosen solvent system under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is then subjected to various conditions (e.g., different bases, temperatures) for a defined period. Aliquots are taken at regular intervals and analyzed by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to quantify the remaining boronic acid and any decomposition products.

Protocol: Assessing Stability under Suzuki-Miyaura Conditions

Objective: To quantify the decomposition of 3,5-Diiodo-2-methoxyphenylboronic acid under standard Suzuki-Miyaura reaction conditions in the absence of a coupling partner.

Materials:

-

3,5-Diiodo-2-methoxyphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

-

Internal standard (e.g., dodecane, biphenyl)

-

Reaction vials, magnetic stir bars, heating block

-

HPLC or GC with a suitable column

Procedure:

-

To a reaction vial containing a magnetic stir bar, add 3,5-Diiodo-2-methoxyphenylboronic acid (1.0 equiv), the chosen base (e.g., 2.0 equiv), and the internal standard (1.0 equiv).

-

Add the desired solvent mixture (e.g., Dioxane/Water 4:1, 0.1 M).

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Add the palladium catalyst (e.g., 0.05 equiv) under a positive pressure of argon.

-

Seal the vial and place it in a preheated heating block at the desired temperature (e.g., 80 °C, 100 °C).

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), carefully remove an aliquot (e.g., 0.1 mL) from the reaction mixture.

-

Quench the aliquot with a dilute HCl solution and extract with an organic solvent (e.g., ethyl acetate).

-

Analyze the organic extract by HPLC or GC to determine the ratio of the boronic acid to the internal standard and to identify and quantify any decomposition products (primarily 1,3-diiodo-2-methoxybenzene from protodeboronation).

-

Plot the concentration of 3,5-Diiodo-2-methoxyphenylboronic acid versus time to determine its rate of decomposition under the tested conditions.

Control Experiments:

-

Run the reaction without the palladium catalyst to assess the effect of the base and temperature alone.

-

Run the reaction without the base to assess the thermal stability in the presence of the catalyst.

-

Run the reaction at room temperature to establish a baseline stability.

Data Presentation and Visualization

Table: Factors Influencing the Stability of 3,5-Diiodo-2-methoxyphenylboronic Acid

| Parameter | Condition | Expected Impact on Stability | Rationale |

| pH | Acidic (pH < 7) | High | Boronic acid is in its neutral, less reactive form. |

| Basic (pH > 7) | Low | Formation of the more reactive boronate anion, which is prone to protodeboronation.[4] | |

| Temperature | Low (e.g., RT) | High | Reduced rate of all chemical reactions, including decomposition. |

| High (e.g., > 80 °C) | Low | Increased rate of decomposition pathways like protodeboronation and oxidation. | |

| Base | Weak (e.g., K₂CO₃) | Moderate | Sufficiently basic to promote the Suzuki reaction but may also induce protodeboronation.[9] |

| Strong (e.g., NaOH) | Low | Stronger bases will favor the formation of the boronate anion, increasing the rate of protodeboronation. | |

| Solvent | Aprotic (e.g., Toluene) | Moderate | May lead to the formation of boroxine, but limits protodeboronation due to the lack of a proton source. |

| Protic (e.g., H₂O, EtOH) | Low | Water acts as a reagent in the protodeboronation pathway.[10][11][12] | |

| Atmosphere | Inert (Ar, N₂) | High | Minimizes oxidative decomposition pathways. |

| Air (O₂) | Low | Oxygen can promote the oxidation of the boronic acid to the corresponding phenol. |

Diagrams

Caption: Key reaction and decomposition pathways for 3,5-Diiodo-2-methoxyphenylboronic acid.

Caption: Experimental workflow for assessing the stability of the boronic acid.

Conclusion and Recommendations

3,5-Diiodo-2-methoxyphenylboronic acid is a valuable synthetic intermediate, but its stability under reaction conditions must be carefully managed to ensure optimal results. The primary decomposition pathway of concern is protodeboronation, which is exacerbated by basic conditions, high temperatures, and the presence of protic solvents.

To maximize the efficiency of reactions involving this boronic acid, the following recommendations are made:

-

Use the mildest possible basic conditions that still facilitate the desired cross-coupling reaction.

-

Maintain the lowest effective reaction temperature.

-

Minimize reaction times by monitoring the reaction progress closely.

-

Ensure all reactions are performed under a strictly inert atmosphere to prevent oxidative degradation.

-

Consider the use of boronic acid protecting groups , such as N-methyliminodiacetic acid (MIDA) esters or diethanolamine complexes, if instability proves to be a significant issue.[13]

By implementing these strategies, researchers can effectively harness the synthetic potential of 3,5-Diiodo-2-methoxyphenylboronic acid while mitigating its inherent instability.

References

-

Cheon, C. H., & Lee, C. Y. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry, 78(23), 12154–12160. [Link]

-

Cheon, C. H., & Lee, C. Y. (2013). Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. PubMed, 78(23), 12154-60. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1247–1260. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1247–1260. [Link]

-

Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4674–4684. [Link]

-

Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Europe PMC. [Link]

-

Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674–4684. [Link]

-

Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. [Link]

-

Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674–4684. [Link]

-

Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

-

Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]

-

Priebe, H., Aukrust, A., Bjørsvik, H. R., Tønseth, C. P., & Wiggen, U. N. (1999). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 65(6), 2499–2503. [Link]

-

Fairlamb, I. J. S. (2012). Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1684–1690. [Link]

-

Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved from [Link]

-

Mao, J., Hua, Q., Xie, G., Guo, J., Yao, Z., Shi, D., & Jia, S. (2009). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Advanced Synthesis & Catalysis, 351(5), 753-758. [Link]

-

Ghorbani-Choghamarani, A., & Norouzi, M. (2022). Electrochemical Oxidation of Aryl Boronic Acids via Fluoride Activation and Alternating Polarity Electrolysis for Aryl C–P Bond Formation. ResearchGate. [Link]

-

Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 81(21), 10584–10603. [Link]

-

Stanetty, C., & Schnürch, M. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(1), 3–25. [Link]

-

Lima, C. F. R. A. C. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? ResearchGate. [Link]

-

Smith, K. T., Biscoe, M. R., & Singleton, D. A. (2016). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 55(43), 13584–13588. [Link]

-

Wang, C., Li, X., & Wang, L. (2022). Arylboronic Acid Deborylation Deuteration via Synergistic Thiol, Lewis Base, and Photoredox Catalysis. ResearchGate. [Link]

-

Ishihara, K., & Yamamoto, H. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Pure and Applied Chemistry, 85(4), 819-830. [Link]

-

Chen, J., & Li, C. J. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21 Suppl 1, S124-6. [Link]

-

Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

-

Korich, A. L., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(25), 6855–6861. [Link]

-

Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]

-

Al-Zoubi, R. M., & Al-Masri, H. S. (2017). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. New Journal of Chemistry, 41(19), 10996–11004. [Link]

-

Wikipedia. (n.d.). Boroxine. In Wikipedia. Retrieved from [Link]

-

Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

-

Lloyd-Jones, G. C., & Ball, L. T. (2020). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boroxine - Wikipedia [en.wikipedia.org]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. m.youtube.com [m.youtube.com]

A Technical Guide to the Spectral Analysis of 3,5-Diiodo-2-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral characteristics of 3,5-diiodo-2-methoxyphenylboronic acid, a key building block in synthetic chemistry. In the absence of publicly available experimental spectra, this document leverages high-fidelity predictive modeling and data from analogous structures to offer a robust interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This approach, grounded in established spectroscopic principles, serves as a powerful tool for compound verification, quality control, and reaction monitoring.

Molecular Structure and Spectroscopic Overview

3,5-Diiodo-2-methoxyphenylboronic acid (C₇H₇BI₂O₃, Molar Mass: 403.75 g/mol ) possesses a unique substitution pattern that gives rise to a distinct spectroscopic fingerprint. The presence of a boronic acid group, a methoxy group, and two iodine atoms on the phenyl ring creates a rich dataset for structural elucidation. Understanding these spectral features is paramount for its application in drug discovery and materials science.

DOT Script for Molecular Structure

Caption: Chemical structure of 3,5-Diiodo-2-methoxyphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. For 3,5-diiodo-2-methoxyphenylboronic acid, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy group, and the hydroxyl protons of the boronic acid.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic CH | 7.8 - 8.2 | Doublet | 1H | H-6 |

| Aromatic CH | 7.5 - 7.9 | Doublet | 1H | H-4 |

| Methoxy | 3.8 - 4.1 | Singlet | 3H | -OCH₃ |

| Boronic Acid OH | 4.5 - 6.0 | Broad Singlet | 2H | -B(OH)₂ |

Interpretation and Rationale:

The aromatic protons at positions 4 and 6 are expected to appear as doublets due to coupling with each other. The significant downfield shift of the H-6 proton can be attributed to the deshielding effects of the adjacent iodine and boronic acid groups. The methoxy group protons will appear as a sharp singlet in the typical region for such functional groups. The boronic acid hydroxyl protons are expected to be a broad singlet, and their chemical shift can be highly dependent on the solvent, concentration, and water content. The typical chemical shift for aromatic protons is between 6.5 and 8.0 ppm.[1] The substituent effects can be estimated to predict the shifts in substituted benzenes.[2][3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Aromatic C-B | 135 - 145 | C-1 |

| Aromatic C-O | 155 - 165 | C-2 |

| Aromatic C-I | 90 - 100 | C-3 |

| Aromatic C-H | 130 - 140 | C-4 |

| Aromatic C-I | 90 - 100 | C-5 |

| Aromatic C-H | 135 - 145 | C-6 |

| Methoxy C | 55 - 65 | -OCH₃ |

Interpretation and Rationale:

The carbon attached to the boron atom (C-1) is expected to be in the downfield region. The carbon bearing the methoxy group (C-2) will be the most deshielded aromatic carbon due to the electronegativity of the oxygen atom. The carbons attached to the iodine atoms (C-3 and C-5) are expected to be significantly shielded, appearing in the upfield region of the aromatic carbons, a characteristic effect of heavy halogens.[4][5][6][7] The remaining aromatic carbons with attached protons (C-4 and C-6) will resonate in the typical aromatic region.[8] The methoxy carbon will appear as a distinct signal in the aliphatic region.

Experimental Protocol for NMR Data Acquisition

A robust NMR analysis is predicated on a well-designed experimental setup.

-

Sample Preparation: Dissolve 5-10 mg of 3,5-diiodo-2-methoxyphenylboronic acid in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile -OH protons. DMSO-d₆ is often preferred for boronic acids as it can help in observing the hydroxyl protons more clearly.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 250 ppm.

-

Use a pulse angle of 45-90 degrees and a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of quaternary carbons.

-

A larger number of scans will be required (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

DOT Script for NMR Workflow

Caption: A streamlined workflow for acquiring and processing NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Predicted IR Spectral Data

The IR spectrum of 3,5-diiodo-2-methoxyphenylboronic acid is expected to show characteristic absorption bands for the O-H, C-H, C=C, B-O, and C-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3200 - 3600 | Broad, Strong | O-H stretch | Boronic acid -OH |

| 2850 - 3000 | Medium | C-H stretch | Aromatic and Methoxy C-H |

| 1550 - 1600 | Medium | C=C stretch | Aromatic ring |

| 1300 - 1400 | Strong | B-O stretch | Boronic acid B-O |

| 1200 - 1300 | Strong | C-O stretch | Aryl-O-CH₃ |

| 1000 - 1100 | Medium | C-O stretch | Aryl-O-CH₃ |

| 600 - 800 | Medium-Strong | C-I stretch | Aryl-I |

Interpretation and Rationale:

The most prominent feature will be a broad, strong absorption in the 3200-3600 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the boronic acid group.[9][10][11][12][13] The aromatic and methoxy C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ range. Aromatic C=C stretching bands are expected around 1550-1600 cm⁻¹. A strong band between 1300 and 1400 cm⁻¹ is characteristic of the B-O stretching vibration in boronic acids.[14] The C-O stretching of the aryl ether will likely give rise to two bands, an asymmetric stretch around 1200-1300 cm⁻¹ and a symmetric stretch around 1000-1100 cm⁻¹. The C-I stretching vibrations are expected at lower wavenumbers, typically in the 600-800 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press. This method provides high-quality spectra for solid samples.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

-

Data Acquisition:

-

Place the sample in the spectrometer.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum

The mass spectrum of 3,5-diiodo-2-methoxyphenylboronic acid is expected to show a prominent molecular ion peak and characteristic fragment ions.

| m/z (mass-to-charge ratio) | Predicted Ion |

| 404 | [M]⁺ (Molecular ion) |

| 386 | [M - H₂O]⁺ |

| 277 | [M - I]⁺ |

| 150 | [M - 2I]⁺ |

| 135 | [C₇H₇O₂]⁺ |

Interpretation and Rationale:

The molecular ion peak ([M]⁺) is expected at m/z 404, corresponding to the molecular weight of the compound. Due to the presence of two stable boron isotopes, ¹⁰B (20%) and ¹¹B (80%), the molecular ion peak will be accompanied by a smaller peak at m/z 403.[15][16] A common fragmentation pathway for boronic acids is the loss of a water molecule, leading to a peak at m/z 386.[17] The loss of one or both iodine atoms would result in significant fragment ions at m/z 277 and 150, respectively. Further fragmentation of the aromatic ring can lead to various smaller ions.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction and Ionization:

-

Electrospray Ionization (ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC). ESI is a soft ionization technique that is well-suited for polar molecules like boronic acids and often results in a prominent molecular ion.

-

Electron Ionization (EI): For more volatile compounds, EI can be used, typically coupled with a gas chromatograph (GC). EI is a higher-energy ionization technique that will likely lead to more extensive fragmentation.

-

-

Mass Analysis:

-

Use a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-600).

-

-

Data Analysis:

-

Identify the molecular ion peak and major fragment ions.

-

Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a molecule containing one boron and two iodine atoms.

-

Propose fragmentation pathways consistent with the observed fragment ions.

-

DOT Script for MS Workflow

Caption: A general workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 3,5-diiodo-2-methoxyphenylboronic acid. By combining theoretical predictions with established principles of NMR, IR, and MS, researchers and drug development professionals can gain a solid understanding of the key spectral features of this important molecule. The provided experimental protocols offer a validated framework for obtaining high-quality empirical data, which will be invaluable for confirming these predictions and ensuring the identity and purity of this compound in synthetic applications.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. egrove.olemiss.edu [egrove.olemiss.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]

- 17. researchgate.net [researchgate.net]

A Technical Guide to 3,5-Diiodo-2-methoxyphenylboronic Acid for Advanced Research and Development

Introduction: A Versatile Building Block for Complex Molecule Synthesis

3,5-Diiodo-2-methoxyphenylboronic acid (CAS No. 1072951-59-7) is a highly functionalized arylboronic acid that has emerged as a valuable building block for researchers in drug discovery, materials science, and synthetic organic chemistry.[1][2][3] Its unique substitution pattern, featuring two iodine atoms and a methoxy group ortho to the boronic acid moiety, offers a powerful platform for the strategic construction of complex molecular architectures. The presence of two distinct halogen atoms at the 3- and 5-positions allows for selective, sequential palladium-catalyzed cross-coupling reactions, enabling the controlled introduction of different aryl or vinyl groups.[4] This capability is particularly advantageous in the synthesis of unsymmetrical biaryls and other intricate structures that are often challenging to access through conventional methods. The ortho-methoxy group can influence the reactivity and conformation of the molecule, providing an additional tool for fine-tuning the properties of the final products.[5] This guide provides an in-depth overview of the commercial availability, synthesis, and key applications of 3,5-diiodo-2-methoxyphenylboronic acid, with a focus on providing practical insights for laboratory-scale applications.

Commercial Availability

3,5-Diiodo-2-methoxyphenylboronic acid is readily available from several commercial suppliers, typically offered in research-grade purities. The following table summarizes the offerings from prominent vendors, though it is advisable to consult their respective websites for the most current information on availability and pricing.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Additional Information |

| Aladdin Scientific | 1072951-59-7 | C₇H₇BI₂O₃ | 403.75 | Protein Degrader Building Blocks[1] |

| BLDpharm | 1072951-59-7 | C₇H₇BI₂O₃ | 403.75 | Storage: 2-8°C, inert atmosphere[2] |

| GlobalChemMall | 1072951-59-7 | C₇H₇BI₂O₃ | 403.75 | -[3] |

Synthesis of 3,5-Diiodo-2-methoxyphenylboronic Acid: A Protocol Grounded in Directed ortho-Lithiation

The synthesis of 3,5-diiodo-2-methoxyphenylboronic acid is most effectively achieved through a directed ortho-lithiation-borylation strategy. This approach leverages the directing ability of the methoxy group to selectively activate the C-H bond at the ortho position for lithiation, followed by quenching with a boron electrophile. The following protocol is a comprehensive, self-validating procedure derived from established methodologies for the synthesis of related substituted arylboronic acids.

Causality in Experimental Design

The choice of a directed ortho-lithiation approach is dictated by the need for high regioselectivity in the introduction of the boronic acid group. The methoxy group's lone pair of electrons coordinates to the lithium atom of the organolithium reagent (n-butyllithium), delivering the base to the adjacent ortho position for deprotonation. This chelation-controlled mechanism ensures that borylation occurs exclusively at the desired position. The use of low temperatures (-78°C) is critical to prevent side reactions, such as the degradation of the organolithium reagent and potential halogen-metal exchange. Triisopropyl borate is selected as the boron electrophile due to its reactivity and the relative stability of the resulting boronate ester, which is readily hydrolyzed to the desired boronic acid upon acidic workup.

Experimental Workflow Diagram

Caption: Synthetic workflow for 3,5-Diiodo-2-methoxyphenylboronic acid.

Detailed Step-by-Step Protocol

-

Preparation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-diiodo-2-methoxybenzene (1.0 eq).

-

Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

-

Lithiation:

-

Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.

-

After the addition is complete, stir the reaction mixture at -78°C for 2 hours.

-

-

Borylation:

-

To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70°C.

-

After the addition, remove the cooling bath and allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0°C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Acidify the mixture to a pH of approximately 2 with 2 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 3,5-diiodo-2-methoxyphenylboronic acid.

-

-

Validation:

-

Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Application in Sequential Suzuki-Miyaura Cross-Coupling Reactions

The di-iodo substitution of 3,5-diiodo-2-methoxyphenylboronic acid makes it an excellent substrate for sequential Suzuki-Miyaura cross-coupling reactions.[4] This allows for the programmed synthesis of unsymmetrical tri-aryl products. The differential reactivity of the two C-I bonds, influenced by the electronic and steric environment, can be exploited to achieve selective coupling at one position, followed by a second coupling at the other.

Conceptual Framework for Sequential Coupling

The general strategy involves a first Suzuki-Miyaura coupling under conditions that favor mono-arylation, followed by a second coupling with a different boronic acid to introduce the second aryl group. The choice of catalyst, ligand, base, and solvent can influence the selectivity of the first coupling step.

Illustrative Signaling Pathway Diagram

Caption: Sequential Suzuki-Miyaura cross-coupling pathway.

Representative Experimental Protocol for Sequential Coupling

This protocol outlines a general procedure for a two-step, one-pot sequential Suzuki-Miyaura cross-coupling reaction.

First Coupling:

-

Reaction Setup:

-

In a reaction vessel, combine 3,5-diiodo-2-methoxyphenylboronic acid (1.0 eq), the first arylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

-

Reaction:

-

Heat the reaction mixture to reflux (typically 80-100°C) and monitor the progress by TLC or LC-MS.

-

Once the starting material is consumed and the mono-arylated product is predominantly formed, cool the reaction to room temperature.

-

Second Coupling:

-

Addition of Reagents:

-

To the cooled reaction mixture, add the second arylboronic acid (1.2 eq), additional palladium catalyst (0.02 eq), and base (1.0 eq).

-

Degas the mixture again with argon.

-

-

Reaction and Workup:

-

Heat the mixture to reflux again and monitor for the formation of the final tri-aryl product.

-

Upon completion, cool the reaction and perform a standard aqueous workup.

-

Purify the crude product by column chromatography on silica gel to isolate the desired unsymmetrical tri-aryl compound.

-

Conclusion

3,5-Diiodo-2-methoxyphenylboronic acid is a commercially accessible and highly versatile reagent for synthetic chemists. Its preparation via directed ortho-lithiation provides a reliable route to this valuable building block. The presence of two iodine atoms allows for its effective use in sequential Suzuki-Miyaura cross-coupling reactions, enabling the efficient and controlled synthesis of complex, unsymmetrical poly-aryl systems. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to incorporate this powerful reagent into their synthetic strategies for the development of novel pharmaceuticals and advanced materials.

References

-

Al-Zoubi, R. M., et al. (2021). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. New Journal of Chemistry, 45(3), 1345-1354. Available at: [Link]

- Aladdin Scientific. (n.d.). 3,5-Diiodo-2-methoxyphenylboronic acid.

- GlobalChemMall. (n.d.). (3,5-diiodo-2-methoxyphenyl)boronic acid.

- TCI Chemicals. (n.d.). Sequential Triple Cross-Coupling towards Synthesis of 2,4,5-Trisarylthiazoles.

-

Knochel, P., & Perea, J. J. A. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry, 374(6), 73. Available at: [Link]

-

Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 1072951-59-7|(3,5-Diiodo-2-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. globalchemmall.com [globalchemmall.com]

- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Strategic Utility of 3,5-Diiodo-2-methoxyphenylboronic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with therapeutic potential. Among these, arylboronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions. This guide delves into the specific role and application of 3,5-Diiodo-2-methoxyphenylboronic acid , a uniquely substituted phenylboronic acid that offers medicinal chemists a powerful scaffold for the synthesis of novel therapeutics, particularly in the burgeoning field of targeted protein degradation.

Introduction: The Significance of Substituted Phenylboronic Acids in Drug Discovery

The advent of the Suzuki-Miyaura cross-coupling reaction revolutionized carbon-carbon bond formation in organic synthesis, providing a robust and highly tolerant method for the creation of biaryl and substituted aromatic systems.[1] Boronic acids, as key coupling partners in this reaction, are valued for their stability, low toxicity, and the ease with which they can be synthesized and functionalized.[1] The strategic placement of substituents on the phenylboronic acid ring allows for precise control over the steric and electronic properties of the resulting molecule, directly influencing its biological activity and pharmacokinetic profile.

3,5-Diiodo-2-methoxyphenylboronic acid (Molecular Formula: C₇H₇BI₂O₃, Molecular Weight: 403.75 g/mol , CAS Number: 1072951-59-7) is a prime example of a highly functionalized building block.[2][3] Its key structural features – two iodine atoms and a methoxy group ortho to the boronic acid moiety – provide a unique combination of reactivity and structural influence, making it a valuable asset in the medicinal chemist's toolbox. The presence of two iodine atoms offers the potential for sequential or dual cross-coupling reactions, enabling the construction of intricate, three-dimensional molecules from a single starting material. The methoxy group, on the other hand, can influence the conformation of the molecule and participate in crucial hydrogen bonding interactions with biological targets.

Core Application: A Lode-Bearing Scaffold for Proteolysis Targeting Chimeras (PROTACs)

A prominent application of 3,5-Diiodo-2-methoxyphenylboronic acid is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This innovative therapeutic modality offers a powerful alternative to traditional enzyme inhibition and has the potential to target proteins previously considered "undruggable."

The 3,5-diiodo-2-methoxyphenyl moiety can serve as a central scaffold in a PROTAC molecule, providing a rigid and well-defined platform for the attachment of a linker and a warhead that binds to the target protein. The two iodine atoms can be sequentially functionalized via Suzuki-Miyaura coupling to introduce different chemical entities, allowing for the rapid generation of a library of PROTACs with diverse linker lengths and compositions. This modular approach is crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is a key determinant of degradation efficiency.[4][5][6]

Illustrative Synthetic Strategy for PROTAC Assembly

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for PROTAC synthesis.

The Suzuki-Miyaura Coupling: A Detailed Methodological Perspective

The Suzuki-Miyaura reaction is the cornerstone of the synthetic utility of 3,5-Diiodo-2-methoxyphenylboronic acid. Understanding the nuances of this reaction is critical for its successful application.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.

-

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Generalized Procedure

The following is a generalized, illustrative protocol for a Suzuki-Miyaura coupling reaction involving an aryl iodide and a boronic acid. Specific conditions should be optimized for each substrate combination.

Materials and Reagents:

| Reagent/Material | Purpose | Typical Amount |

| Aryl Iodide | Electrophilic coupling partner | 1.0 mmol |

| 3,5-Diiodo-2-methoxyphenylboronic acid | Nucleophilic coupling partner | 1.2 - 1.5 equiv. |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst | 1-5 mol% |

| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activates boronic acid | 2-3 equiv. |

| Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) | Reaction medium | Anhydrous, degassed |

Step-by-Step Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide, 3,5-Diiodo-2-methoxyphenylboronic acid, palladium catalyst, and base.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Physicochemical Properties and Spectroscopic Data

While a comprehensive, publicly available dataset for 3,5-Diiodo-2-methoxyphenylboronic acid is limited in the searched literature, its key physicochemical properties can be inferred from its structure and are summarized below.

| Property | Value |

| Molecular Formula | C₇H₇BI₂O₃ |

| Molecular Weight | 403.75 g/mol |

| CAS Number | 1072951-59-7 |

| Appearance | Typically a solid |

Note: For definitive characterization, experimental determination of properties such as melting point, solubility, and spectroscopic data (¹H NMR, ¹³C NMR, MS) is required. Commercial suppliers often provide a certificate of analysis with this information.[3][8]

Conclusion and Future Perspectives

3,5-Diiodo-2-methoxyphenylboronic acid represents a highly valuable and strategically designed building block for modern medicinal chemistry. Its unique substitution pattern provides a versatile platform for the synthesis of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. The ability to perform sequential Suzuki-Miyaura couplings on the di-iodinated scaffold allows for the efficient construction of diverse chemical libraries, accelerating the drug discovery process. As the quest for novel therapeutics continues, the demand for such sophisticated and multi-functional chemical tools is expected to grow, solidifying the importance of 3,5-Diiodo-2-methoxyphenylboronic acid and its analogs in the development of next-generation medicines.

References

-

Chem-Impex. (n.d.). 3,5-Dimethoxyphenylboronic acid. Retrieved from [Link]

-

HDH Pharma Inc. (n.d.). 3, 5-Diiodo-2-methoxyphenylboronic acid, 10 grams. Retrieved from [Link]

- Al-Zoubi, R. M., et al. (2017). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. New Journal of Chemistry, 41(21), 12771-12781.

- Martins, P. F., et al. (2021).

-

GlobalChemMall. (n.d.). (3,5-diiodo-2-methoxyphenyl)boronic acid. Retrieved from [Link]

- Kovács, B., et al. (2022). Synthesis and Reactivity of 3,5-Diiodo-BODIPYs via a Concerted, Double Aromatic Finkelstein Reaction. Molecules, 27(16), 5183.

- O'Shea, C., et al. (2003). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorganic & Medicinal Chemistry Letters, 13(16), 2667-2671.

- Mani, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1933.

-

Mani, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. ResearchGate. Retrieved from [Link]

- Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899.

- Britton, R., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1155-1163.

- El-Sayed, M. A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4611.